molecular formula C24H25N5OS2 B299989 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

カタログ番号: B299989
分子量: 463.6 g/mol
InChIキー: RWUZZJGAMCTZCZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that has gained considerable attention in the field of cancer research. It belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of various types of cancer.

作用機序

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and cytokine receptor signaling. BTK plays a critical role in the survival and proliferation of cancer cells, and its inhibition can lead to apoptosis and cell death. This compound has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK), which further enhances its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. In preclinical studies, this compound has demonstrated dose-dependent inhibition of BTK activity, as well as downstream signaling pathways. This compound has also been shown to induce apoptosis and inhibit proliferation of cancer cells, both in vitro and in vivo.

実験室実験の利点と制限

One of the main advantages of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is its specificity for BTK, which minimizes off-target effects and reduces toxicity. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for oral administration. However, one of the limitations of this compound is its potential for drug resistance, which can develop over time. Moreover, this compound may have limited efficacy in certain types of cancer, and its use may be restricted by the presence of certain mutations.

将来の方向性

There are several potential future directions for the development of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide. One possible approach is to combine this compound with other anti-cancer drugs, such as chemotherapy or immunotherapy, to enhance its efficacy. Another direction is to explore the use of this compound in combination with other BTK inhibitors, which may have synergistic effects. Moreover, future studies could focus on identifying biomarkers that can predict response to this compound, which could help to personalize the treatment for individual patients. Finally, the development of novel BTK inhibitors with improved efficacy and reduced toxicity could further enhance the potential of this class of drugs for the treatment of cancer.
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its specificity for BTK and good pharmacokinetic properties make it a promising candidate for further development as an anti-cancer drug. Future studies should focus on identifying the optimal combination and dosing strategies, as well as identifying biomarkers that can predict response to treatment.

合成法

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide involves several steps, including the reaction of 4-phenyl-1,2,4-triazole-3-thiol with 4-tert-butylphenyl boronic acid, followed by the reaction with 2-bromo-N-(1,3-thiazol-2-yl)propanamide. The final product is obtained after purification by column chromatography.

科学的研究の応用

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its potential use in the treatment of different types of cancer, including hematological malignancies and solid tumors. Preclinical studies have shown that this compound has potent anti-tumor activity, and it can induce apoptosis and inhibit proliferation of cancer cells. Moreover, this compound has been shown to enhance the efficacy of other anti-cancer drugs, such as chemotherapy and immunotherapy.

特性

分子式

C24H25N5OS2

分子量

463.6 g/mol

IUPAC名

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C24H25N5OS2/c1-16(21(30)26-22-25-14-15-31-22)32-23-28-27-20(29(23)19-8-6-5-7-9-19)17-10-12-18(13-11-17)24(2,3)4/h5-16H,1-4H3,(H,25,26,30)

InChIキー

RWUZZJGAMCTZCZ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

正規SMILES

CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。